6-(Dipropylamino)pyridazin-3(2H)-one
Overview
Description
6-(Dipropylamino)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
6-(Dipropylamino)pyridazin-3(2H)-one plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been shown to inhibit fatty acid-binding protein 4 (FABP4), a protein involved in the transport of fatty acids within cells . By inhibiting FABP4, this compound can modulate lipid metabolism and influence cellular energy balance. Additionally, this compound interacts with other biomolecules, such as hydrazines and aldehydes, through various chemical reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FABP4 by this compound can lead to altered lipid signaling pathways, affecting processes such as adipogenesis and inflammation . Furthermore, this compound has been observed to impact gene expression related to lipid metabolism and energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FABP4, inhibiting its function and preventing the transport of fatty acids . This inhibition can lead to downstream effects on enzyme activity and gene expression, ultimately influencing cellular metabolism. Additionally, this compound may interact with other enzymes and proteins, further modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of FABP4 and sustained effects on lipid metabolism . Degradation of the compound over time can lead to reduced efficacy and altered cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FABP4 without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, such as liver damage and metabolic disturbances. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of FABP4 affects lipid metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, this compound may interact with other metabolic enzymes, further influencing cellular energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s interaction with FABP4 facilitates its transport within cells, allowing it to reach specific cellular compartments . Additionally, this compound may accumulate in certain tissues, influencing its overall distribution and localization.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, its interaction with FABP4 may localize it to lipid droplets or other organelles involved in lipid metabolism. This localization is essential for the compound’s ability to modulate biochemical pathways and cellular processes effectively.
Properties
IUPAC Name |
3-(dipropylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-7-13(8-4-2)9-5-6-10(14)12-11-9/h5-6H,3-4,7-8H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRQYPWJCMSHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90829363 | |
Record name | 6-(Dipropylamino)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90829363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88259-93-2 | |
Record name | 6-(Dipropylamino)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90829363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.